molecular formula C22H19BrN2O4S B2603360 (E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609791-47-1

(E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2603360
CAS No.: 609791-47-1
M. Wt: 487.37
InChI Key: DDWFVDDRCSTYMX-GZTJUZNOSA-N
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Description

(E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H19BrN2O4S and its molecular weight is 487.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Qing Zeng et al. (2018) described the synthesis of related compounds, highlighting the use of 1,3-dipolar cycloaddition reactions in producing novel thiazolopyrimidines. These compounds were characterized using techniques like NMR, IR, HRMS spectrometry, and X-ray crystallography (Zeng, Ren, Fu, & Li, 2018).
  • Structural Analysis : The work by Kulakov et al. (2009) on thiazolo[3,2-a]pyrimidines provided insights into their structural properties using 1H NMR spectroscopy and X-ray crystallography, highlighting the importance of these methods in understanding the molecular structure of such compounds (Kulakov et al., 2009).

Biological and Pharmaceutical Research

  • Antimicrobial and Antifungal Properties : Research by Youssef et al. (2011) demonstrated the biocidal properties of related thiazolopyrimidine compounds, indicating their potential in antimicrobial and antifungal applications (Youssef, Abbady, Ahmed, & Omar, 2011).
  • Potential in Anticancer Research : Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives, closely related to the compound of interest, and evaluated them for cytotoxic activities against cancer cell lines, suggesting their potential in anticancer research (Rahmouni et al., 2016).

Miscellaneous Applications

  • Supramolecular Aggregation Insights : A study by Nagarajaiah and Begum (2014) on thiazolopyrimidines focused on their conformational features and supramolecular aggregation, contributing to a broader understanding of their chemical behavior (Nagarajaiah & Begum, 2014).

Properties

IUPAC Name

ethyl (2E)-5-(4-bromophenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4S/c1-4-28-21(27)18-13(3)24-22-25(19(18)14-6-8-15(23)9-7-14)20(26)17(30-22)11-16-10-5-12(2)29-16/h5-11,19H,4H2,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWFVDDRCSTYMX-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)C(=CC4=CC=C(O4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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